molecular formula C10H12N4O2 B2538611 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine CAS No. 842964-18-5

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

Cat. No.: B2538611
CAS No.: 842964-18-5
M. Wt: 220.232
InChI Key: LWCSTSZSZFUHAT-UHFFFAOYSA-N
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Description

Structural Characterization of 7-Morpholin-4-yl-benzooxadiazol-4-ylamine

Molecular Architecture and Crystallographic Analysis

7-Morpholin-4-yl-benzooxadiazol-4-ylamine (CAS 842964-18-5) is a heterocyclic compound featuring a fused benzooxadiazole core with a morpholine substituent at the 7-position and an amino group at the 4-position. Its molecular formula is C₁₀H₁₂N₄O₂ , with a molecular weight of 220.23 g/mol . The benzooxadiazole ring system consists of a benzene ring fused to a 1,2,5-oxadiazole moiety, creating a planar π-conjugated structure. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair-like conformation to minimize steric strain.

Crystallographic Data

Crystallographic studies reveal that the compound crystallizes in specific space groups, though detailed unit cell parameters are not explicitly reported in available literature. However, structural analogs like 7-chloro-5-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine (CID 666894) share similar core architectures, suggesting comparable packing motifs. The morpholine ring’s flexibility allows for hydrogen bonding and van der Waals interactions in the crystal lattice, stabilizing the molecular arrangement.

Property Value
Molecular Formula C₁₀H₁₂N₄O₂
Molecular Weight 220.23 g/mol
SMILES C1COCCN1C2=C(C3=NON=C3C(=C2)N)
InChIKey JRWLTKVLNIYLIT-UHFFFAOYSA-N
Crystal Space Group Not explicitly reported

Spectroscopic Identification Techniques

Spectroscopic methods provide critical data for structural confirmation and purity assessment.

1H-NMR Analysis

The ¹H-NMR spectrum (DMSO-d₆) confirms the presence of distinct proton environments:

  • Morpholine ring : Peaks corresponding to equatorial protons (δ 3.5–3.8 ppm) and axial protons (δ 2.5–2.8 ppm).
  • Benzoxadiazole core : Aromatic protons at δ 6.8–7.2 ppm, integrating to three protons.
  • Amino group : Broad singlet at δ 5.5–6.0 ppm, characteristic of NH₂ protons.
HPLC and LCMS Data

High-performance liquid chromatography (HPLC) confirms ≥95% purity , with a retention time consistent with the compound’s polarity. Liquid chromatography-mass spectrometry (LCMS) validates the molecular ion [M+H]⁺ at m/z 221.1 , aligning with the calculated molecular weight.

UV-Vis Absorption

The compound exhibits strong absorption in the visible region (λₐbₛ ≈ 419 nm), attributed to π-π* transitions in the benzooxadiazole system. Solvent-dependent shifts in absorption maxima indicate sensitivity to polarity, with chloroform showing redshifted λₐbₛ compared to toluene.

Technique Key Observations
¹H-NMR Morpholine (δ 2.5–3.8 ppm), Aromatic (δ 6.8–7.2 ppm)
HPLC Purity ≥95%
UV-Vis λₐbₛ (CHCl₃) ~419 nm

Comparative Analysis with Benzoxadiazole Derivatives

The structural and photophysical properties of 7-morpholin-4-yl-benzooxadiazol-4-ylamine differ from other benzoxadiazole derivatives due to its unique substitution pattern.

Photophysical Properties

Compared to nitro-substituted benzoxadiazoles (e.g., 4-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazole), the amino group enhances electron-donating effects, altering fluorescence quantum yields and Stokes shifts. For example:

  • Fluorescence Quantum Yield (Φₛᵣ) : ~0.5 in chloroform, attributed to intramolecular charge transfer (ICT) states.
  • Stokes Shift : ~3,779 cm⁻¹, larger than nitro derivatives due to reduced non-radiative decay pathways.
Structural and Functional Impact

The morpholine substituent at the 7-position introduces steric and electronic effects distinct from chloro or nitro groups:

  • Electronic Effects : Morpholine’s oxygen atom donates electrons through resonance, stabilizing the benzooxadiazole ring’s electron-deficient nature.
  • Conformational Flexibility : The chair-like morpholine ring allows optimal π-π stacking interactions in crystal lattices.
Derivative Key Structural Feature Impact on Properties
7-Chloro-5-(4-morpholinyl)benzoxadiazol-4-amine Chloro substituent at C5 Increased electron-withdrawing effect, reduced fluorescence
4-(4-Morpholinyl)-7-nitrobenzoxadiazole Nitro group at C7 Enhanced ICT transitions, higher Φₛᵣ
7-Morpholin-4-yl-benzooxadiazol-4-ylamine Amino group at C4 Stronger electron-donating capacity, optimized Stokes shift

Properties

IUPAC Name

4-morpholin-4-yl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-7-1-2-8(10-9(7)12-16-13-10)14-3-5-15-6-4-14/h1-2H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSTSZSZFUHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842964-18-5
Record name 7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxadiazole core.

    Substitution: Nucleophilic substitution reactions are common, particularly for introducing different substituents on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used, depending on the desired substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Alzheimer's Disease Research

One of the primary applications of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is in the study and potential treatment of Alzheimer's disease. The compound acts as a δ-secretase inhibitor, which is vital in reducing the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients.

Case Study: Inhibition of Amyloid-Beta Production
In vitro studies have demonstrated that this compound effectively inhibits the cleavage of amyloid precursor protein by δ-secretase, leading to decreased levels of amyloid-beta. This suggests its potential as a therapeutic agent for slowing or preventing the progression of Alzheimer's disease .

Neuroprotection

Research indicates that this compound may provide neuroprotective effects under conditions of oxidative stress and glucose deprivation.

Case Study: Neuroprotective Effects in Cell Cultures
Experiments conducted on neuronal cell lines exposed to oxygen-glucose deprivation have shown that treatment with this compound significantly reduces cell death and promotes cell survival. This neuroprotection is attributed to its ability to modulate apoptotic pathways and inhibit caspase activation .

Cancer Research

Emerging studies suggest that δ-secretase inhibitors may also play a role in cancer research by influencing tumor microenvironments and cellular signaling pathways.

Case Study: Effects on Tumor Growth
In models of glioblastoma, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This highlights its potential as a dual-action compound with applications beyond neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Alzheimer's DiseaseInhibition of δ-secretase to reduce amyloid-beta productionSignificant reduction in amyloid-beta levels in vitro .
NeuroprotectionProtection against oxidative stress and glucose deprivationEnhanced cell survival and reduced apoptosis under stress conditions .
Cancer ResearchModulation of tumor growth and apoptosisInhibition of glioblastoma growth; induction of apoptosis in cancer cell lines .

Mechanism of Action

This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP) and tau protein, both of which are implicated in Alzheimer’s disease . By inhibiting AEP, the compound reduces the production of amyloid-beta peptides and tau fragments, thereby mitigating the pathological processes associated with Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[1,2,5]oxadiazole derivatives and related heterocycles are compared below based on structural features, physicochemical properties, and functional applications.

Substituent Effects in Benzo[1,2,5]oxadiazole Derivatives

  • 7-Nitrobenzo[1,2,5]oxadiazole-4-amine (HNBD) Structure: Features a nitro group (-NO₂) at the 7-position and an amine (-NH₂) at the 4-position. Properties: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic core. This enhances reactivity in electrophilic substitution but may reduce solubility in nonpolar solvents. Applications: Studied for rotational relaxation dynamics in ionic liquids (e.g., EMIM-ES, EMIM-HS), where nitro substituents influence solvation and interaction with solvent molecules .
  • 4-(Azetidine-1-yl)-7-nitrobenzo[1,2,5]oxadiazole (ANBD) Structure: Substituted with a smaller azetidine (four-membered saturated ring) at the 4-position and nitro at the 7-position. Applications: Exhibits distinct rotational relaxation times in ionic liquids compared to HNBD, highlighting substituent-dependent solvent interactions .
  • 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

    • Structure : Morpholine at the 7-position provides a larger, more polarizable substituent compared to nitro or azetidine.
    • Properties : Morpholine’s electron-rich nature may partially offset the electron deficiency of the benzoxadiazole core, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). This could enhance utility in coordination chemistry or as a ligand .

Comparison with 1,2,5-Thiadiazole Derivatives

1,2,5-Thiadiazoles (sulfur-containing analogs) and their 1,1-dioxide derivatives exhibit distinct properties:

  • 1,2,5-Thiadiazole: Electron Acceptor Ability: Lower than benzoxadiazoles due to sulfur’s reduced electronegativity compared to oxygen. Coordination Chemistry: Forms stable complexes with transition metals via sulfur and nitrogen donor atoms .
  • 1,2,5-Thiadiazole 1,1-Dioxide: Enhanced Acceptor Ability: The dioxide moiety increases electron deficiency, enabling radical anion stabilization and stronger coordination to Lewis acids. Stability: More resistant to hydrolysis than non-dioxidized thiadiazoles .

Comparison with 1,2,5-Oxadiazine Derivatives

1,2,5-Oxadiazines (six-membered rings) differ in ring size and synthetic routes:

  • Synthesis: Prepared via cyclization of hydrazones with acetic anhydride, contrasting with benzoxadiazoles, which often involve condensation of o-aminophenols .
  • Properties : Larger ring size reduces ring strain but may decrease aromaticity, impacting electronic properties and reactivity.

Data Tables

Table 1: Structural and Functional Comparison of Benzo[1,2,5]oxadiazole Derivatives

Compound Substituent (Position) Key Properties Applications
HNBD -NO₂ (7), -NH₂ (4) High electron deficiency, polar Solvation studies in ionic liquids
ANBD -NO₂ (7), azetidine (4) Steric bulk, basicity Solvent interaction analysis
7-Morpholin-4-yl derivative Morpholine (7), -NH₂ (4) Enhanced solubility, moderate electron deficiency Ligand design, materials chemistry

Table 2: Heterocyclic Core Comparison

Heterocycle Heteroatoms Electron Acceptor Ability Stability
Benzo[1,2,5]oxadiazole N, O Moderate High (aromatic)
1,2,5-Thiadiazole N, S Low Moderate
1,2,5-Thiadiazole 1,1-Dioxide N, S, O High Very high
1,2,5-Oxadiazine N, O (6-membered) Low Moderate (non-aromatic)

Research Findings and Implications

  • Substituent Impact : Morpholine’s electron-donating nature in this compound may counterbalance the benzoxadiazole’s electron deficiency, making it suitable for applications requiring tunable redox properties .
  • Synthetic Versatility : The morpholine derivative’s synthesis (as per catalog data) implies scalability, contrasting with labor-intensive routes for azetidine- or nitro-substituted analogs .

Biological Activity

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine, with the CAS number 842964-18-5, is a compound with notable biological activity. Its molecular formula is C10H12N4O2, and it has a molecular weight of 220.23 g/mol. This compound has garnered interest in various fields of research due to its potential therapeutic applications, particularly as a delta-secretase inhibitor.

This compound functions primarily as an inhibitor of delta-secretase. This enzyme is crucial in the processing of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease. By inhibiting delta-secretase, this compound may help reduce the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s patients .

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. In particular, studies have shown that this compound may possess antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, a study highlighted that various oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential use in oncology .

Enzyme Inhibition Studies

In a comparative analysis of similar compounds, this compound was evaluated for its inhibitory effects on key enzymes involved in cancer progression:

Compound NameEnzyme TargetIC50 (μM)Reference
This compoundDelta-secretaseNot specified
Piperazinyl derivativePDE3A8
Other oxadiazole derivativesVarious2–3

Case Studies

  • Alzheimer's Disease Research : A study focusing on the inhibition of delta-secretase demonstrated that treatment with this compound resulted in decreased levels of amyloid-beta peptides in vitro. This suggests its potential as a therapeutic agent for Alzheimer's disease management .
  • Cancer Treatment : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of Bcl-2 family proteins and the activation of caspases, leading to programmed cell death .

Q & A

Q. How can researchers optimize the synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution reactions involving morpholine derivatives .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous triazine syntheses .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Example Synthesis Conditions and Outcomes

ParameterCondition 1Condition 2
SolventDMFDMSO
CatalystPd(OAc)₂None
Yield (%)6842
Purity (HPLC, %)98.589.3

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm morpholine ring integration (δ 2.5–3.5 ppm for N-CH₂ groups) and benzoxadiazole aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (C₁₀H₁₁N₄O₂S, calculated [M+H]⁺ = 265.08).
  • FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and benzoxadiazole C=N/C-O bands (1600–1500 cm⁻¹) .

Q. What stability precautions are necessary for handling this compound in aqueous solutions?

  • Methodological Answer :
  • pH Sensitivity : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions to prevent hydrolysis of the morpholine ring or benzoxadiazole core .
  • Light Exposure : Store solutions in amber vials under inert gas (N₂/Ar) to mitigate photodegradation, as observed in nitrobenzoxadiazole analogs .
  • Temperature : Long-term storage at –20°C in desiccated conditions preserves stability (>95% purity after 6 months) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for photophysical applications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~350–400 nm) .
  • Solvent Effects : Include PCM models to simulate solvent polarity impacts on excitation energies.
  • Data Validation : Cross-check computed dipole moments (e.g., ~4.5 D) with dielectric constant measurements in DMSO .

Q. What strategies resolve contradictions in reactivity data between 7-Morpholin-4-yl-benzoxadiazole derivatives and analogous triazine compounds?

  • Methodological Answer :
  • Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments to differentiate electron-deficient (benzoxadiazole) vs. electron-rich (triazine) nucleophilic attack pathways .
  • Steric Analysis : Use X-ray crystallography or molecular docking to compare steric hindrance around the morpholine nitrogen.
  • Table 2 : Reactivity Comparison
SubstrateReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Benzoxadiazole0.1572
Triazine0.0889

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with varied substituents on the benzoxadiazole ring (e.g., nitro, methoxy) to probe electronic effects .
  • Biological Testing : Use ATP-competitive kinase assays (e.g., EGFR, CDK2) with IC₅₀ determination via fluorescence polarization .
  • Data Correlation : Apply QSAR models to link Hammett constants (σ) of substituents with inhibitory potency (R² > 0.85).

Safety and Compliance

Q. What personal protective equipment (PPE) is mandated for handling this compound in accordance with EU/US standards?

  • Methodological Answer :
  • Eye Protection : EN 166-certified safety goggles combined with a full-face shield during bulk handling .
  • Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for defects before use. Avoid latex due to permeability concerns .
  • Ventilation : Conduct reactions in a fume hood with airflow ≥0.5 m/s, as specified in OSHA 29 CFR 1910.1450 .

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